2,5-Dioxopyrrolidin-1-YL docosanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl docosanoate, also known as succinimidyl behenoate, is a chemical compound with the molecular formula C26H47NO4 and a molecular weight of 437.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds such as (2,5-dioxopyrrolidin-1-yl) (phenyl)acetamides have been studied for their anticonvulsant properties . These compounds have been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It is plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting calcium currents .
Biochemical Pathways
The inhibition of calcium currents could potentially affect a variety of cellular processes, given the crucial role of calcium ions in signal transduction .
Pharmacokinetics
Related compounds have shown high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have demonstrated potent anticonvulsant activity and favorable safety profiles in animal models .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl docosanoate typically involves the reaction of docosanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under inert atmosphere conditions . The reaction mixture is stirred overnight, followed by purification using column chromatography to obtain the desired product with a yield of approximately 73% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl docosanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted docosanoate derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are docosanoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl docosanoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl octanoate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
2,5-Dioxopyrrolidin-1-yl propanoate: Another similar compound with a shorter chain, used in different applications due to its distinct reactivity profile.
Uniqueness
2,5-Dioxopyrrolidin-1-yl docosanoate is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications requiring long-chain esters, such as in the modification of hydrophobic biomolecules and the synthesis of specialty materials .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) docosanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFXWLCOIDQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538306 | |
Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58047-86-2 | |
Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.